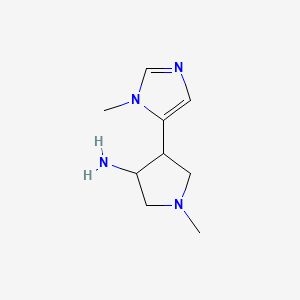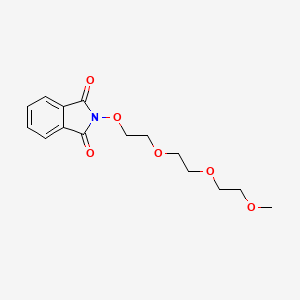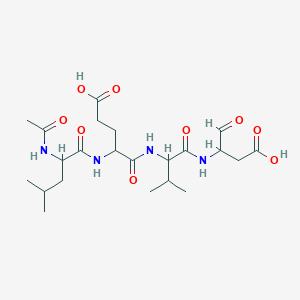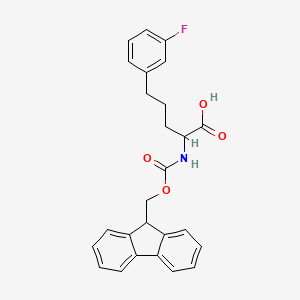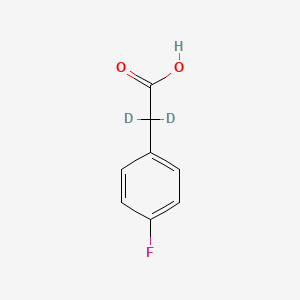![molecular formula C18H19NaO5S B12307776 sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12307776.png)
sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound. It is a derivative of estradiol, a major estrogen hormone, and is often used in scientific research due to its unique properties. This compound is particularly notable for its deuterium labeling, which makes it useful in various analytical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves the deuteration of estradiol followed by sulfonation. The deuteration process replaces specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction can produce different hydroxylated compounds .
Scientific Research Applications
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in studies of hormone action and metabolism due to its structural similarity to estradiol.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The compound exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The deuterium labeling allows for detailed studies of these interactions using techniques like mass spectrometry and nuclear magnetic resonance .
Comparison with Similar Compounds
Similar Compounds
Sodium 17β-estradiol 3-sulfate: A non-deuterated analogue with similar biological activity.
Estrone sulfate: Another estrogen sulfate with distinct metabolic pathways and physiological effects.
Prasterone sulfate: A sulfate ester of dehydroepiandrosterone with different pharmacological properties.
Uniqueness
The primary uniqueness of sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate lies in its deuterium labeling. This feature enhances its stability and allows for precise tracking in metabolic studies, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C18H19NaO5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,17-,18?;/m0./s1/i7D2,10D; |
InChI Key |
HBVSSZJQFZAJLK-MPYZXJRPSA-M |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


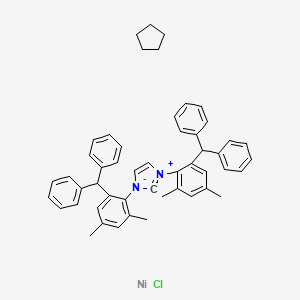
![3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B12307706.png)
